Cas no 218776-92-2 (4-(2-Fluorophenyl)cyclohexanone)
4-(2-Fluorophenyl)cyclohexanone Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-Fluorophenyl)cyclohexanone
- 4-(2-fluorophenyl)cyclohexan-1-one
- DTXSID20611218
- 4-(2-FLUORO-PHENYL)-CYCLOHEXANONE
- YDKBYDIWDLQZFQ-UHFFFAOYSA-N
- 4-(2-fluorophenyl)-cyclohexanone
- AKOS016005171
- SCHEMBL6953228
- DB-339634
- 218776-92-2
-
- MDL: MFCD11850090
- Inchi: 1S/C12H13FO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-4,9H,5-8H2
- InChI Key: YDKBYDIWDLQZFQ-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C1CCC(CC1)=O
Computed Properties
- Exact Mass: 192.095043196g/mol
- Monoisotopic Mass: 192.095043196g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 17.1Ų
4-(2-Fluorophenyl)cyclohexanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019121330-5g |
4-(2-Fluorophenyl)cyclohexanone |
218776-92-2 | 95% | 5g |
$2090.40 | 2023-09-02 | |
| Alichem | A019121330-10g |
4-(2-Fluorophenyl)cyclohexanone |
218776-92-2 | 95% | 10g |
$2760.40 | 2023-09-02 | |
| Alichem | A019121330-25g |
4-(2-Fluorophenyl)cyclohexanone |
218776-92-2 | 95% | 25g |
$5306.40 | 2023-09-02 | |
| Chemenu | CM200766-5g |
4-(2-fluorophenyl)cyclohexan-1-one |
218776-92-2 | 95% | 5g |
$626 | 2021-06-15 | |
| Chemenu | CM200766-5g |
4-(2-fluorophenyl)cyclohexan-1-one |
218776-92-2 | 95% | 5g |
$626 | 2024-07-18 | |
| Crysdot LLC | CD12095544-5g |
4-(2-Fluorophenyl)cyclohexanone |
218776-92-2 | 95+% | 5g |
$662 | 2024-07-24 |
4-(2-Fluorophenyl)cyclohexanone Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 4-(2-Fluorophenyl)cyclohexanone
Research Brief on 4-(2-Fluorophenyl)cyclohexanone (CAS: 218776-92-2) and Its Applications in Chemical Biology and Pharmaceutical Research
4-(2-Fluorophenyl)cyclohexanone (CAS: 218776-92-2) is a fluorinated cyclohexanone derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including potential drug candidates targeting neurological disorders, inflammation, and cancer. The presence of the fluorine atom at the ortho position of the phenyl ring enhances its metabolic stability and binding affinity to biological targets, making it a valuable scaffold for medicinal chemistry.
Recent studies have explored the synthetic routes and optimization strategies for 4-(2-Fluorophenyl)cyclohexanone. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic asymmetric synthesis method that improves yield and enantioselectivity, addressing previous challenges in large-scale production. The study highlighted the compound's role as a precursor for chiral building blocks used in the development of G-protein-coupled receptor (GPCR) modulators, which are critical for neurodegenerative disease therapeutics.
In the context of drug discovery, 4-(2-Fluorophenyl)cyclohexanone has been incorporated into the structure of several investigational compounds. For instance, a 2022 study in Bioorganic & Medicinal Chemistry Letters reported its use in the design of selective serotonin reuptake inhibitors (SSRIs) with improved blood-brain barrier permeability. The fluorophenyl moiety was found to enhance hydrophobic interactions with the target protein, while the cyclohexanone ring contributed to conformational rigidity, optimizing pharmacokinetic properties.
Beyond its pharmaceutical applications, this compound has also been investigated in chemical biology for probing enzyme mechanisms. A 2023 Nature Chemical Biology study utilized 4-(2-Fluorophenyl)cyclohexanone as a covalent inhibitor scaffold to study cytochrome P450 enzymes, revealing new insights into substrate specificity and catalytic activity. The fluorine atom's electronegativity was leveraged to modulate reactivity, enabling precise control over enzyme inhibition.
Ongoing research continues to uncover the potential of 4-(2-Fluorophenyl)cyclohexanone in diverse therapeutic areas. Current clinical-stage candidates derived from this scaffold include a novel class of anti-inflammatory agents targeting the NLRP3 inflammasome, as well as kinase inhibitors for oncology applications. The compound's structural flexibility and favorable physicochemical properties position it as a promising starting point for future drug development efforts.
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